![molecular formula C10H11N3O B3038843 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole CAS No. 914637-12-0](/img/structure/B3038843.png)
4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole
Overview
Description
“4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole” is a chemical compound with the molecular formula C10 H11 N3 O and a molecular weight of 189.217 . It is categorized under Aminomethyl’s . This compound is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole” consists of a five-membered oxazole ring attached to a pyridine ring via a methylene bridge . The oxazole ring contains one oxygen atom and one nitrogen atom, while the pyridine ring contains one nitrogen atom .Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting specific cellular pathways involved in cancer progression .
- Kinase Inhibitors : The pyrimidine fragment in its structure suggests kinase inhibition activity, which could be relevant for drug discovery .
- Organic Semiconductors : The conjugated system in the molecule may contribute to its electronic properties. Scientists have investigated its use in organic semiconductors for applications like organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
Medicinal Chemistry and Drug Development
Materials Science
Biomedical Materials
Energy Materials
Pharmacology and Toxicology
Mechanism of Action
Target of Action
Mode of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that this compound may interact with its targets in a way that modulates these activities.
properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-oxazol-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(5-11)13-10(14-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABIAQINWSQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254703 | |
Record name | 5-Methyl-2-(3-pyridinyl)-4-oxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole | |
CAS RN |
914637-12-0 | |
Record name | 5-Methyl-2-(3-pyridinyl)-4-oxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(3-pyridinyl)-4-oxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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